molecular formula C17H17F3N2O4 B11501886 1H-Indole-6-carboxylic acid, 1-[2-[(1-methylethyl)amino]-2-oxoethyl]-3-(2,2,2-trifluoroacetyl)-, methyl ester

1H-Indole-6-carboxylic acid, 1-[2-[(1-methylethyl)amino]-2-oxoethyl]-3-(2,2,2-trifluoroacetyl)-, methyl ester

Cat. No.: B11501886
M. Wt: 370.32 g/mol
InChI Key: AWZAILAUGYWBFB-UHFFFAOYSA-N
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Description

1H-Indole-6-carboxylic acid, 1-[2-[(1-methylethyl)amino]-2-oxoethyl]-3-(2,2,2-trifluoroacetyl)-, methyl ester is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 1H-Indole-6-carboxylic acid, 1-[2-[(1-methylethyl)amino]-2-oxoethyl]-3-(2,2,2-trifluoroacetyl)-, methyl ester typically involves multiple steps:

    Starting Materials: The synthesis begins with indole derivatives, which are readily available or can be synthesized through established methods.

    Reaction Conditions:

    Amidation: The amino group is introduced through an amidation reaction using isopropylamine.

    Esterification: The final step involves esterification using methanol and a suitable catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1H-Indole-6-carboxylic acid, 1-[2-[(1-methylethyl)amino]-2-oxoethyl]-3-(2,2,2-trifluoroacetyl)-, methyl ester undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Major products formed from these reactions include various functionalized indole derivatives, which can be further utilized in synthetic chemistry.

Scientific Research Applications

1H-Indole-6-carboxylic acid, 1-[2-[(1-methylethyl)amino]-2-oxoethyl]-3-(2,2,2-trifluoroacetyl)-, methyl ester has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: This compound is investigated for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole-6-carboxylic acid, 1-[2-[(1-methylethyl)amino]-2-oxoethyl]-3-(2,2,2-trifluoroacetyl)-, methyl ester involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, modulating their activity.

    Pathways: The compound can influence various biochemical pathways, leading to changes in cellular functions.

The trifluoroacetyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

1H-Indole-6-carboxylic acid, 1-[2-[(1-methylethyl)amino]-2-oxoethyl]-3-(2,2,2-trifluoroacetyl)-, methyl ester can be compared with other indole derivatives:

    Similar Compounds: Examples include 1H-Indole-2-carboxylic acid, 1H-Indole-3-carboxylic acid, and 1H-Indole-5-carboxylic acid.

    Uniqueness: The presence of the trifluoroacetyl group and the specific substitution pattern make it unique, providing distinct chemical and biological properties.

Properties

Molecular Formula

C17H17F3N2O4

Molecular Weight

370.32 g/mol

IUPAC Name

methyl 1-[2-oxo-2-(propan-2-ylamino)ethyl]-3-(2,2,2-trifluoroacetyl)indole-6-carboxylate

InChI

InChI=1S/C17H17F3N2O4/c1-9(2)21-14(23)8-22-7-12(15(24)17(18,19)20)11-5-4-10(6-13(11)22)16(25)26-3/h4-7,9H,8H2,1-3H3,(H,21,23)

InChI Key

AWZAILAUGYWBFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C=C(C2=C1C=C(C=C2)C(=O)OC)C(=O)C(F)(F)F

Origin of Product

United States

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